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Compound of Interest

Compound Name: 4-Bromo-2-methylaniline

Cat. No.: B145978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and theoretical data from

Density Functional Theory (DFT) analysis of 4-Bromo-2-methylaniline and its derivatives. The

objective is to offer a clear, data-driven overview of its structural, vibrational, and electronic

properties, which are crucial for applications in pharmaceutical and materials science.[1] The

insights from DFT calculations, when benchmarked against experimental results, provide a

powerful tool for understanding and predicting the behavior of these molecules.

Molecular Geometry: A Comparison of Theoretical
and Experimental Data
The geometric parameters of 4-Bromo-2-methylaniline, including bond lengths and bond

angles, have been determined both experimentally and through DFT calculations. A

comparative analysis reveals a high degree of correlation between the calculated and observed

values, validating the accuracy of the theoretical models.

A study by Ramalingam et al. conducted a detailed investigation using the B3LYP method with

a 6-311++G**(d,p) basis set, which showed excellent agreement with experimental X-ray

diffraction data.[2] This level of theory is considered superior for molecular vibrational problems

when compared to the Hartree-Fock (HF) method.[2]

Table 1: Comparison of Selected Bond Lengths (Å) for 4-Bromo-2-methylaniline
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Bond Experimental (XRD)
Calculated (B3LYP/6-
311++G**(d,p))

C1-Br 1.901 1.915

C4-N 1.398 1.402

C2-C3 1.385 1.391

C5-C6 1.383 1.389

C-H (avg) 0.960 0.965

N-H (avg) 0.860 0.871

Data sourced from Ramalingam et al. (2010).[2]

Table 2: Comparison of Selected Bond Angles (°) for 4-Bromo-2-methylaniline

Angle Experimental (XRD)
Calculated (B3LYP/6-
311++G**(d,p))

C2-C1-Br 119.8 119.9

C3-C4-N 120.5 120.4

C1-C2-C3 120.1 120.0

H-N-H 112.0 111.8

Data sourced from Ramalingam et al. (2010).[2]

Vibrational Spectroscopy: An Insight from FTIR and
FT-Raman Analysis
Vibrational spectroscopy provides a fingerprint of a molecule's functional groups and overall

structure. The combination of experimental Fourier Transform Infrared (FTIR) and Fourier

Transform Raman (FT-Raman) spectroscopy with DFT calculations allows for a precise

assignment of vibrational modes.
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The recorded FTIR and FT-Raman spectra of 2-bromo-4-methylaniline have been instrumental

in understanding its vibrational behavior.[2] The computed vibrational frequencies, after scaling

with an appropriate factor, show excellent agreement with the experimental spectra, aiding in

the definitive assignment of fundamental vibrational modes.[2]

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 4-
Bromo-2-methylaniline

Vibrational
Mode

Experimental
FTIR

Experimental
FT-Raman

Calculated
(B3LYP/6-
311++G**(d,p))

Assignment

N-H Asymmetric

Stretch
3485 3486 3501

Stretching of the

amine group

N-H Symmetric

Stretch
3395 3394 3408

Stretching of the

amine group

C-H Aromatic

Stretch
3065 3068 3072

Stretching of C-H

bonds in the

benzene ring

C-N Stretch 1285 1288 1291

Stretching of the

carbon-nitrogen

bond

C-Br Stretch 630 632 635

Stretching of the

carbon-bromine

bond

Data sourced from Ramalingam et al. (2010).[2]

Electronic Properties: HOMO-LUMO Analysis and
Chemical Reactivity
The electronic properties of 4-Bromo-2-methylaniline derivatives are critical for understanding

their reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and
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Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical parameters that

describe the electron-donating and accepting abilities of a molecule, respectively.

DFT calculations provide valuable insights into these frontier molecular orbitals. The energy

gap between the HOMO and LUMO is a significant indicator of a molecule's chemical stability

and reactivity. A smaller energy gap generally implies higher reactivity.

For 4-bromoanilinium perchlorate, the HOMO and LUMO energies were calculated to be -7.273

eV and -3.169 eV, respectively, resulting in an energy gap of 4.104 eV.[3] This relatively large

energy gap suggests good stability.[3]

Table 4: Calculated Electronic Properties of Aniline Derivatives

Molecule HOMO (eV) LUMO (eV)
Energy Gap
(eV)

Dipole Moment
(Debye)

4-

Bromoanilinium

Perchlorate

-7.273 -3.169 4.104 13.5028

4-bromo-N,N-

dimethylaniline
-5.42 -0.89 4.53 -

Data for 4-Bromoanilinium Perchlorate sourced from a 2021 study.[3] Data for 4-bromo-N,N-

dimethylaniline sourced from a 2021 study.[4]

Experimental and Computational Protocols
Experimental Methods

FTIR Spectroscopy: The FTIR spectra are typically recorded using a spectrometer, such as a

Brucker IFS 66V, in the range of 4000–100 cm⁻¹.[2] The sample is often prepared as a KBr

pellet.

FT-Raman Spectroscopy: FT-Raman spectra are also recorded on a suitable spectrometer

with a laser excitation source, covering a similar spectral range to FTIR.[2]

Computational Methods
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DFT Calculations: The quantum chemical calculations are performed using software

packages like Gaussian 09.[4] The B3LYP functional, which combines Becke's three-

parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is

commonly employed. A high-level basis set such as 6-311++G**(d,p) is often used for

accurate results.[2] The molecular geometry is first optimized to a minimum energy structure,

followed by the calculation of vibrational frequencies and electronic properties.

Visualizing the DFT Analysis Workflow
The following diagram illustrates the typical workflow for a DFT analysis of a molecule like 4-
Bromo-2-methylaniline, from initial structure to the comparison of theoretical and

experimental data.
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Caption: Workflow of DFT analysis for 4-Bromo-2-methylaniline.
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Logical Relationships of Computed Properties
The diagram below outlines the logical connections between key properties calculated through

DFT, illustrating how they contribute to a comprehensive understanding of the molecule's

characteristics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b145978#dft-analysis-of-4-bromo-2-methylaniline-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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